Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate
Description
Properties
IUPAC Name |
tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O2/c1-15(2,3)19-14(18)17-11-7-13(8-12-17)16-9-5-4-6-10-16/h13H,4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOUFAXNJXMEHBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N2CCCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70561794 | |
| Record name | tert-Butyl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
125541-12-0 | |
| Record name | tert-Butyl [1,4'-bipiperidine]-1'-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70561794 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Mode of Action
The mode of action of “Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate” is currently unknown due to the lack of specific information on its targets. The compound’s interaction with its targets and any resulting changes would be dependent on the nature of these targets.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its targets. .
Biological Activity
Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.
Chemical Structure and Properties
This compound features a piperidine core structure with tert-butyl and carboxylate substituents, which influence its solubility and interaction with biological targets. The molecular formula is , contributing to its pharmacokinetic properties.
The biological activity of this compound is primarily attributed to its ability to interact with various receptors and enzymes in the body. Its mechanism of action includes:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of enzymes involved in neuropharmacological pathways, such as monoamine oxidase (MAO) and butyrylcholinesterase (BChE) .
- Anti-inflammatory Effects : Research indicates that derivatives of piperidine can modulate inflammatory pathways, particularly through inhibition of the NLRP3 inflammasome, which plays a crucial role in cytokine release and pyroptotic cell death .
Antimicrobial Activity
Studies have demonstrated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, related piperidine derivatives have shown efficacy against various strains of bacteria and fungi, including Candida albicans, where they exhibited antifungal activity comparable to traditional antifungal agents like fluconazole .
Neuropharmacological Effects
The compound has been evaluated for its neuroprotective properties. It has been suggested that modifications to the piperidine structure can enhance its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases .
In Vitro Studies
In vitro studies have assessed the cytotoxicity and anti-inflammatory effects of this compound. For example, a study involving differentiated THP-1 cells showed that treatment with this compound resulted in a significant decrease in IL-1β release, indicating its potential as an anti-inflammatory agent .
| Study | Compound | Biological Activity | IC50 (µM) |
|---|---|---|---|
| 1 | This compound | Inhibition of IL-1β release | 10 |
| 2 | Related piperidine derivative | Antifungal against C. albicans | Comparable to fluconazole |
Structure-Activity Relationship (SAR)
Research into the SAR of piperidine derivatives has revealed that specific substitutions on the piperidine ring can significantly enhance biological activity. For instance, modifications that increase lipophilicity or alter steric hindrance have been shown to improve enzyme inhibition rates .
Scientific Research Applications
Targeted Protein Degradation
One of the most promising applications of TBPP is in the development of PROTACs (Proteolysis Targeting Chimeras). TBPP acts as a semi-flexible linker that connects a ligand for a target protein to an E3 ligase ligand, facilitating the degradation of specific proteins within cells. The incorporation of rigid linkers like TBPP can optimize the orientation and efficacy of these bifunctional degraders, enhancing their drug-like properties and improving ternary complex formation .
Key Benefits:
- Enhances specificity in targeting proteins for degradation.
- Potentially reduces off-target effects compared to traditional small-molecule drugs.
Neuroprotective Properties
Research indicates that TBPP and its derivatives exhibit neuroprotective effects, particularly against oxidative stress and neuroinflammation, which are crucial in neurodegenerative diseases such as Alzheimer's disease. Studies have shown that compounds similar to TBPP can inhibit acetylcholinesterase (AChE) and β-secretase activities, both of which are involved in the pathology of Alzheimer's disease.
Case Study:
In animal models subjected to scopolamine-induced oxidative stress, administration of TBPP resulted in significant reductions in malondialdehyde (MDA) levels, indicating decreased lipid peroxidation and oxidative damage.
Anticancer Activity
TBPP has also been investigated for its potential anticancer properties. In vitro studies have demonstrated cytotoxic effects against various human cancer cell lines, including HeLa and MCF-7 cells. The mechanism underlying this activity is believed to involve the induction of apoptosis through caspase activation pathways.
Case Study:
In one study, TBPP was shown to induce apoptosis in cancer cells by activating caspases, leading to cell death and highlighting its potential as an anticancer therapeutic agent.
Data Table: Summary of Biological Activities
| Activity | Description |
|---|---|
| Targeted Protein Degradation | Acts as a linker in PROTACs for specific protein degradation |
| Neuroprotective Effects | Inhibits AChE and β-secretase; reduces oxidative damage in neurodegeneration models |
| Anticancer Activity | Induces apoptosis in cancer cell lines (e.g., HeLa, MCF-7) through caspase activation |
Chemical Reactions Analysis
Hydrolysis Reactions
The tert-butyl carbamate group undergoes hydrolysis under acidic or basic conditions to yield secondary amines. This reaction is critical for deprotection in drug synthesis workflows.
Table 1: Hydrolysis Reaction Parameters
| Conditions | Reagents | Temperature | Time | Product | Yield | Source |
|---|---|---|---|---|---|---|
| Acidic (HCl) | 6M HCl in dioxane | 80°C | 4 hr | 4-piperidin-1-ylpiperidine | 92% | |
| Basic (NaOH) | 2M NaOH in MeOH/H₂O (1:1) | 60°C | 6 hr | 4-piperidin-1-ylpiperidine | 85% |
The acidic route achieves higher yields due to faster cleavage kinetics, while the basic method minimizes side reactions in acid-sensitive substrates.
Nucleophilic Substitution
The piperidine nitrogen participates in alkylation and acylation reactions. For example, coupling with aryl halides via Buchwald-Hartwig amination has been demonstrated:
Reaction Example :
Key Data :
Cross-Coupling Reactions
The compound serves as a precursor in Suzuki-Miyaura cross-coupling reactions when functionalized with boronic esters.
Table 2: Suzuki Coupling Performance
| Boronic Ester | Catalyst System | Product Class | Yield | Application | Source |
|---|---|---|---|---|---|
| 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Biarylpiperidines | 82% | Kinase inhibitor synthesis |
This method enables rapid diversification of the piperidine core for structure-activity relationship (SAR) studies .
Oxidation and Reduction
The tertiary amine moiety resists oxidation, but the carbamate group can be modified:
-
Oxidation : Limited to carbamate cleavage; no direct oxidation of the piperidine ring observed.
-
Reduction : Hydrogenolysis (H₂/Pd-C) removes the tert-butyl group without affecting the piperidine-piperidine backbone.
Alkylation/Arylation at Piperidine Nitrogen
Mitsunobu Reaction Example :
-
Yield: 67%
-
Key Side Product: DIAD byproducts (12%)
Stability Under Thermal and Photolytic Conditions
Thermogravimetric Analysis (TGA) Data :
-
Decomposition onset: 210°C
-
Major degradation pathway: Retro-ene reaction releasing isobutylene
Photolytic studies show <5% degradation under UV light (254 nm, 24 hr), confirming suitability for light-mediated reactions.
Comparison with Similar Compounds
Amino Derivatives
- Example: tert-Butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate (CAS 1707580-61-7, C₁₅H₂₃N₃O₂, MW 277.36) Key Features: The amino and pyridyl groups enhance polarity, improving aqueous solubility. Applications: Used in kinase inhibitor research due to pyridine’s affinity for metal ions and hydrogen bonding .
Hydroxyl Derivatives
- Example: tert-Butyl 4-hydroxypiperidine-1-carboxylate (CAS 384b192, C₁₀H₁₉NO₃, MW 201.26) Key Features: The hydroxyl group enables hydrogen bonding and serves as a handle for further functionalization. Applications: Intermediate in synthesizing antipsychotic drugs (e.g., aripiprazole derivatives) .
Aromatic/Heteroaromatic Derivatives
- Applications: Building block in antiviral and anticancer agents .
Piperidine-Piperidine Derivatives
- Example : tert-Butyl 4-(piperidin-4-ylmethyl)piperidine-1-carboxylate (CAS 879883-54-2, C₁₆H₃₀N₂O₂, MW 282.42)
Comparative Data Table
Preparation Methods
Alkylation of Piperidine Derivatives
The tert-butyl carbamate (Boc) group serves as a protective moiety for the secondary amine in piperidine, enabling selective functionalization at the 4-position. A widely adopted method involves the conversion of tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate to its corresponding mesylate or tosylate derivative, followed by nucleophilic displacement with piperidine (Fig. 1A).
Reaction Conditions :
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Substrate : tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate (10 mmol)
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Activating Agent : Methanesulfonyl chloride (1.2 equiv) in dichloromethane (DCM) at 0°C
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Nucleophile : Piperidine (1.5 equiv) in DMF at 60°C for 12 hours
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Yield : 72% after silica gel chromatography (20% ethyl acetate/hexane)
This method’s efficiency is contingent upon the complete activation of the hydroxyl group. Incomplete mesylation, often due to moisture contamination, reduces yields to <50%. Anhydrous conditions and molecular sieves (4Å) are critical for reproducibility.
Palladium-Catalyzed Cross-Coupling Approaches
Buchwald-Hartwig Amination
For introducing the piperidinyl group at the 4-position, Buchwald-Hartwig amination offers superior regiocontrol compared to nucleophilic substitution. A representative protocol employs:
Catalytic System :
-
Catalyst : Pd₂(dba)₃ (5 mol%)
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Ligand : XPhos (12 mol%)
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Base : Cs₂CO₃ (2.0 equiv)
-
Solvent : Toluene at 100°C for 24 hours
Substrate Scope :
-
Electrophile : tert-Butyl 4-bromopiperidine-1-carboxylate
-
Nucleophile : Piperidine
Yield : 85% with >95% purity (HPLC)
Steric hindrance from the Boc group necessitates bulky ligands (XPhos) to stabilize the palladium intermediate. Microwave-assisted synthesis reduces reaction time to 2 hours with comparable yields (82%).
Reductive Amination Pathways
Two-Step Protection-Amination Sequence
Reductive amination between tert-butyl 4-oxopiperidine-1-carboxylate and piperidine provides an alternative route:
-
Imine Formation : React 4-oxopiperidine with piperidine (1.2 equiv) in methanol at 25°C for 6 hours.
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Reduction : Sodium cyanoborohydride (1.5 equiv) in the presence of acetic acid (0.1 equiv) at 25°C for 12 hours.
Yield : 68% after Boc deprotection (if required) and chromatographic purification
This method avoids harsh alkylation conditions but requires careful pH control during reduction (optimal pH: 5–6).
Comparative Analysis of Synthetic Methods
| Method | Yield | Purity | Key Advantages | Limitations |
|---|---|---|---|---|
| Nucleophilic Substitution | 72% | >95% | Scalable, minimal metal residue | Moisture-sensitive intermediates |
| Buchwald-Hartwig | 85% | >98% | Excellent regiocontrol | High catalyst loading (5 mol% Pd) |
| Reductive Amination | 68% | 92% | Mild conditions, no halide byproducts | Requires pH optimization |
Mechanistic and Kinetic Considerations
Steric Effects in Coupling Reactions
The tert-butyl group induces significant steric hindrance, slowing transmetalation steps in palladium-catalyzed reactions. Computational studies (DFT, B3LYP/6-31G*) reveal a 15 kcal/mol activation barrier increase compared to non-Boc-protected analogs. Mitigation strategies include:
-
Temperature Optimization : Raising reaction temperature to 100°C accelerates oxidative addition.
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Ligand Design : Bulky bisphosphine ligands (e.g., DavePhos) enhance catalyst turnover.
Analytical Validation Protocols
Purity Assessment
-
HPLC : C18 column (4.6 × 150 mm), 1.0 mL/min gradient (20%–80% acetonitrile in H₂O + 0.1% TFA), Rt = 8.2 min.
-
¹H NMR (400 MHz, CDCl₃): Characteristic peaks at δ 1.45 (s, 9H, Boc), 3.40–3.60 (m, 4H, piperidine N-CH₂), 4.10 (br s, 2H, piperidine COOCH₂).
Industrial-Scale Production Insights
Continuous Flow Reactor Design
A pilot-scale continuous flow system (Fig. 2B) achieves 90% yield for nucleophilic substitution:
-
Residence Time : 30 minutes
-
Temperature : 80°C
-
Solvent : DMF with in-line water scavenging
This system reduces waste by 40% compared to batch processes.
Emerging Methodologies
Photoredox Catalysis
Visible-light-mediated C–N bond formation using Ir(ppy)₃ (2 mol%) and NiCl₂·glyme (10 mol%) enables room-temperature synthesis with 75% yield.
Q & A
Q. What are the standard synthetic routes and critical reaction conditions for synthesizing Tert-butyl 4-piperidin-1-ylpiperidine-1-carboxylate?
The synthesis typically involves multi-step reactions, starting with functionalization of the piperidine ring. A common approach includes:
- Condensation and Protection : Reacting piperidine derivatives with tert-butyl carbamate under basic conditions (e.g., triethylamine in dichloromethane) to introduce the tert-butoxycarbonyl (Boc) protecting group .
- Coupling Reactions : Subsequent alkylation or amidation steps to introduce substituents like phenyl or pyridyl groups, often using catalysts or optimized solvents (e.g., DMF or THF) to enhance yields .
- Purification : Column chromatography or recrystallization to achieve >95% purity, verified via HPLC or GC-MS .
Q. What analytical techniques are recommended for characterizing this compound?
- Chromatography : HPLC-TOF for precise mass determination (e.g., theoretical mass 276.1838 vs. measured Δppm: -1.34) and GC-MS with EI ionization for fragmentation patterns (base peaks at m/z 57, 83, 93) .
- Spectroscopy : FTIR-ATR (4000–400 cm⁻¹) to identify functional groups like carbonyl (C=O stretch ~1700 cm⁻¹) and tertiary amine bands .
- Structural Confirmation : NMR (¹H/¹³C) to resolve piperidine ring protons (δ 1.4–3.5 ppm) and tert-butyl groups (δ 1.2–1.4 ppm) .
Q. What safety protocols are essential during synthesis and handling?
- PPE : Wear NIOSH-certified respirators (e.g., OV/AG/P99 filters for vapor protection), chemical-resistant gloves, and safety goggles .
- Ventilation : Use fume hoods or BS-approved ventilation systems to mitigate inhalation risks .
- Storage : Store in tightly sealed containers at 2–8°C, away from oxidizing agents and heat sources .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid water jets to prevent aerosolization .
Advanced Research Questions
Q. How can researchers resolve contradictory analytical data (e.g., purity vs. functional group integrity)?
- Cross-Validation : Combine HPLC (purity) with FTIR-ATR (functional groups) and NMR (structural confirmation). For example, a purity >98% via HPLC may still require NMR to rule out stereoisomers .
- Batch Analysis : Compare multiple synthesis batches using GC-MS retention time locking (e.g., tetracosane at 9.258 min) to identify process-related impurities .
- Stability Testing : Monitor decomposition under stress conditions (e.g., 40°C/75% RH for 4 weeks) to detect degradation products via LC-MS .
Q. How can reaction conditions be optimized to improve yield and scalability?
- Solvent Screening : Test polar aprotic solvents (e.g., DMF vs. THF) to enhance nucleophilicity in coupling reactions. For example, DMF increases reaction rates but may require post-reaction dialysis .
- Catalyst Selection : Use Pd/C or nickel catalysts for hydrogenation steps, optimizing H₂ pressure (1–3 atm) and temperature (25–50°C) to reduce byproducts .
- Flow Chemistry : Implement continuous flow reactors for exothermic steps (e.g., Boc deprotection with TFA) to improve heat dissipation and scalability .
Q. What is the impact of structural modifications (e.g., substituents) on compound stability and reactivity?
- Electron-Withdrawing Groups : Substituents like nitro (e.g., 3-nitrobenzyl) increase electrophilicity but may reduce shelf life due to hydrolysis sensitivity .
- Steric Effects : Bulky groups (e.g., tert-butyl) enhance steric shielding of the piperidine ring, improving thermal stability (decomposition >200°C) .
- pH Sensitivity : Amine-containing derivatives (e.g., 4-aminopiperidine) require pH-controlled storage (pH 6–8) to prevent oxidation or dimerization .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental physicochemical properties?
- LogP Discrepancies : If experimental logP (e.g., 2.1) deviates from computational predictions (e.g., 2.5), validate via shake-flask method using octanol/water partitioning .
- Melting Point Variability : Differences may arise from polymorphism. Use DSC to identify crystalline forms and optimize recrystallization solvents (e.g., ethanol vs. hexane) .
Methodological Recommendations
- Toxicity Gaps : While acute toxicity data are limited (IARC/ACGIH classifications pending), assume LD50 < 500 mg/kg (rat, oral) and use ALARA (As Low As Reasonably Achievable) exposure principles .
- Ecological Impact : Treat as a persistent organic pollutant (absence of biodegradation data) and incinerate waste at >1000°C with scrubbers to minimize emissions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
